2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)-
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Overview
Description
2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with α-haloketones in the presence of a base, leading to the formation of the benzothiazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
In medicine, research may focus on its potential anticancer properties, exploring how it can inhibit the growth of cancer cells.
Industry
Industrially, such compounds can be used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,4-Benzothiazin-3(4H)-one
- 4-(2-Hydroxypropyl)-2H-1,4-Benzothiazin-3(4H)-one
Uniqueness
The presence of the 4-(2-oxopropyl) group in 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- may confer unique reactivity and biological activity compared to similar compounds
Properties
CAS No. |
112183-40-1 |
---|---|
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-(2-oxopropyl)-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C11H11NO2S/c1-8(13)6-12-9-4-2-3-5-10(9)15-7-11(12)14/h2-5H,6-7H2,1H3 |
InChI Key |
QADZTSBMFOQINT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=O)CSC2=CC=CC=C21 |
Origin of Product |
United States |
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